[3-(HYDROXYMETHYL)-8-(TERT-PENTYL)-1-OXA-4-AZASPIRO[4.5]DEC-3-YL]METHANOL
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Overview
Description
[3-(HYDROXYMETHYL)-8-(TERT-PENTYL)-1-OXA-4-AZASPIRO[45]DEC-3-YL]METHANOL is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(HYDROXYMETHYL)-8-(TERT-PENTYL)-1-OXA-4-AZASPIRO[4.5]DEC-3-YL]METHANOL typically involves multiple steps, starting from readily available precursors. The key steps often include the formation of the spirocyclic core, followed by functionalization to introduce the hydroxymethyl and tert-pentyl groups. Common reagents used in these reactions include organolithium reagents, which facilitate the formation of the spirocyclic structure through reductive alkylation .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ catalytic processes and continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[3-(HYDROXYMETHYL)-8-(TERT-PENTYL)-1-OXA-4-AZASPIRO[4.5]DEC-3-YL]METHANOL undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to simplify the structure or remove specific functional groups.
Substitution: Commonly involves the replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce simpler alcohols or hydrocarbons.
Scientific Research Applications
[3-(HYDROXYMETHYL)-8-(TERT-PENTYL)-1-OXA-4-AZASPIRO[4.5]DEC-3-YL]METHANOL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Explored for its pharmacological properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-(HYDROXYMETHYL)-8-(TERT-PENTYL)-1-OXA-4-AZASPIRO[4.5]DEC-3-YL]METHANOL involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride.
Triple bond compounds: Compounds with triple bonds between atoms.
Uniqueness
What sets [3-(HYDROXYMETHYL)-8-(TERT-PENTYL)-1-OXA-4-AZASPIRO[4.5]DEC-3-YL]METHANOL apart is its spirocyclic structure, which imparts unique chemical and physical properties. This structure allows for specific interactions with biological targets and enhances its stability and reactivity in various chemical reactions.
Properties
IUPAC Name |
[3-(hydroxymethyl)-8-(2-methylbutan-2-yl)-1-oxa-4-azaspiro[4.5]decan-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO3/c1-4-13(2,3)12-5-7-15(8-6-12)16-14(9-17,10-18)11-19-15/h12,16-18H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZMPAFKEZIVON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC2(CC1)NC(CO2)(CO)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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